molecular formula C16H15BrN4 B12233904 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12233904
M. Wt: 343.22 g/mol
InChI Key: POXODLUGPYLBHR-UHFFFAOYSA-N
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Description

6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The bromination step is often carried out using bromine (Br2) in acetic acid (AcOH) to yield the desired bromo compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine-3-carbonitrile moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C16H15BrN4

Molecular Weight

343.22 g/mol

IUPAC Name

6-[4-(4-bromophenyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H15BrN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2

InChI Key

POXODLUGPYLBHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C#N

Origin of Product

United States

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